molecular formula C17H21N3OS2 B12128849 4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B12128849
M. Wt: 347.5 g/mol
InChI Key: OTZSCKYXLHHJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound with a unique structure that includes an amino group, an ethylphenyl group, a piperidine carbonyl group, and a thiazole thione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions One common method includes the reaction of 4-ethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate is then cyclized with α-haloketones to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The thiazole ring and the piperidine carbonyl group are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-(4-methylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione
  • 4-Amino-3-(4-ethylphenyl)-5-(morpholine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Uniqueness

4-Amino-3-(4-ethylphenyl)-5-(piperidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine carbonyl group, in particular, enhances its potential as an enzyme inhibitor compared to similar compounds.

Properties

Molecular Formula

C17H21N3OS2

Molecular Weight

347.5 g/mol

IUPAC Name

[4-amino-3-(4-ethylphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H21N3OS2/c1-2-12-6-8-13(9-7-12)20-15(18)14(23-17(20)22)16(21)19-10-4-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3

InChI Key

OTZSCKYXLHHJRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N

Origin of Product

United States

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